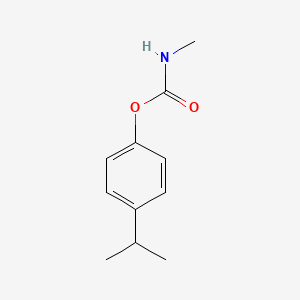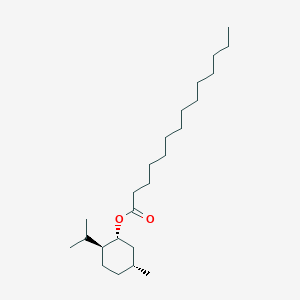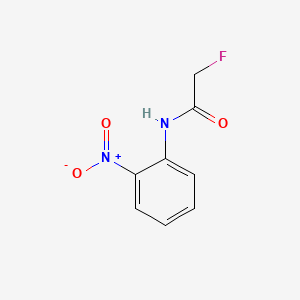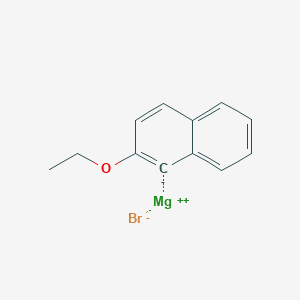
3-O-(tert-Butyldimethylsilyl) Estrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-(tert-Butyldimethylsilyl) Estrone: is a derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 3-hydroxyl group of estrone. The TBDMS group serves as a protective group, enhancing the stability of the molecule and facilitating various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(tert-Butyldimethylsilyl) Estrone typically involves the protection of the hydroxyl group at the 3-position of estrone. This is achieved by reacting estrone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions: 3-O-(tert-Butyldimethylsilyl) Estrone can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The TBDMS group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Chemistry: 3-O-(tert-Butyldimethylsilyl) Estrone is used as an intermediate in organic synthesis, particularly in the preparation of more complex steroidal compounds .
Biology: In biological research, this compound is utilized to study estrogen receptor interactions and hormone signaling pathways .
Medicine: The compound’s derivatives are investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment .
Industry: In the pharmaceutical industry, this compound serves as a precursor for the synthesis of various drugs and active pharmaceutical ingredients .
作用機序
The mechanism of action of 3-O-(tert-Butyldimethylsilyl) Estrone involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the dimerization and translocation of the receptor complex to the cell nucleus. This complex then binds to estrogen response elements (ERE) on DNA, altering the transcription rate of target genes .
類似化合物との比較
3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone: This compound is similar in structure but lacks the 13,14-double bond present in estrone.
Estrone, tert-butyldimethylsilyl ether: Another derivative with a similar protective group but different functional groups.
Uniqueness: 3-O-(tert-Butyldimethylsilyl) Estrone is unique due to its specific protective group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research .
特性
分子式 |
C24H36O2Si |
|---|---|
分子量 |
384.6 g/mol |
IUPAC名 |
(8R,9S,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H36O2Si/c1-23(2,3)27(5,6)26-17-8-10-18-16(15-17)7-9-20-19(18)13-14-24(4)21(20)11-12-22(24)25/h8,10,15,19-21H,7,9,11-14H2,1-6H3/t19-,20-,21+,24+/m1/s1 |
InChIキー |
SXFKICPVHVUTMH-YOEKFXIASA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



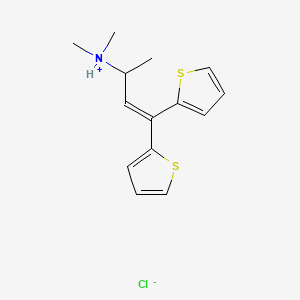
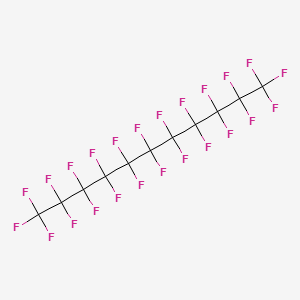
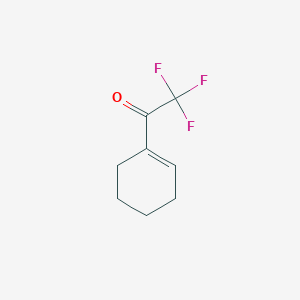
![(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate](/img/structure/B13421075.png)

![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
